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molecular formula C8H7BrN2O3 B182543 N-(4-Bromo-2-nitrophenyl)acetamide CAS No. 881-50-5

N-(4-Bromo-2-nitrophenyl)acetamide

Cat. No. B182543
M. Wt: 259.06 g/mol
InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
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Patent
US05922724

Procedure details

A solution of 4-bromoacetanilide (20 g, 93.4 mmol) in methanesulfonic acid is cooled to 10° C. Conc. nitric acid (12.6 ml) is added and the mixture is stirred at 40° C. for 2 hours. The mixture is poured into ice-water. The product is filtered off, washed with water and dried. Yield: 23.59 g (97%). Mp 99-100° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=[O:3].[N+:12]([O-])([OH:14])=[O:13]>CS(O)(=O)=O>[C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)NC1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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